molecular formula C12H13NO4 B1586309 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione CAS No. 69676-63-7

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Cat. No. B1586309
CAS RN: 69676-63-7
M. Wt: 235.24 g/mol
InChI Key: JBKIFGNPYPHRJA-UHFFFAOYSA-N
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Description

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione, also known as Irgacure 784, is a photoinitiator commonly used in the production of UV-curable coatings and inks . It is an organic compound with a wide range of applications in the scientific research field.


Synthesis Analysis

The synthesis of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione involves the reaction of 2-(2-aminoethyl)-ethanol and phthalic anhydride. The reaction mixture is dissolved in toluene and then heated under reflux for 6 hours with a Dean-Stark apparatus .


Molecular Structure Analysis

The molecular formula of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is C12H13NO4, and its molecular weight is 235.24 . The InChI code is 1S/C12H13NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2 .


Physical And Chemical Properties Analysis

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is a solid at room temperature . Its density is 1.3±0.1 g/cm3, boiling point is 412.0±25.0 °C at 760 mmHg, and flash point is 203.0±23.2 °C .

Scientific Research Applications

Crystal Structure and Molecular Modeling

Dioxoisoindolines, including compounds similar to 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione, have been studied for their crystal structures and molecular modeling. These compounds have shown potential as inhibitors of acetylcholinesterase (AChE), a key enzyme in Alzheimer’s disease. For instance, a related compound, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, was synthesized, crystallized, and evaluated as an AChE inhibitor, demonstrating good competitive inhibition with very low acute toxicity (Andrade-Jorge et al., 2018).

Molecular Synthesis and Characterization

Research has been conducted on the synthesis and characterization of variants of isoindoline-1,3-dione. For example, the 2-(4-ethoxyphenyl)isoindoline-1,3-dione was synthesized and characterized using X-ray single-crystal diffraction, revealing a non-planar molecular structure (Duru et al., 2018).

Applications in Herbicide Development

Isoindoline derivatives have been explored as potential herbicides. A study on pyrazole-isoindoline hybrids showed significant inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in plant growth, making these compounds promising candidates for weed control (He et al., 2019).

Corrosion Resistance in Materials Science

In the field of materials science, isoindoline derivatives have been utilized for corrosion resistance. Phthalimide-functionalized benzoxazine monomers, synthesized from compounds including 2-(4-hydroxyphenyl)isoindoline-1,3-dione, demonstrated high-performance corrosion resistance when applied as coatings on mild steel (Aly et al., 2020).

Green Chemistry Applications

The synthesis of isoindoline-1,3-dione derivatives has also been approached through green chemistry. An example is the use of water extract of onion peel ash as a catalytic system for synthesizing these derivatives, offering an environmentally friendly method (Journal et al., 2019).

Antimicrobial Activity

Research into the antimicrobial properties of isoindoline derivatives has shown promising results. For instance, 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes exhibited significant antimicrobial activity (Sabastiyan & Suvaikin, 2012).

Safety And Hazards

The safety information for 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione indicates that it has a GHS07 pictogram, with hazard statements H302-H317 . This suggests that it may be harmful if swallowed and may cause an allergic skin reaction.

properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKIFGNPYPHRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373091
Record name 2-[2-(2-Hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

CAS RN

69676-63-7
Record name 2-[2-(2-Hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(2-chloroethoxy)ethanol 14 (5 mL, 47.4 mmol) in N,N-dimethylformamide (35 mL) was added potassium phthalimide 2 (8.8 g, 47.51 mmol), and the reaction mixture was stirred for 20 h at 70° C. The mixture was concentrated and then diluted with dichloromethane (300 mL), and the organic layer was washed with water, dried, and concentrated. The residue was purified by flash column chromatography (3:2 to 2:3 hexane-ethyl acetate) to give compound 15 as a white solid (7.15 g, 64.17%) having an RF of 0.12 (solvent 3:2 hexane-ethyl acetate). See FIG. 9.
Quantity
5 mL
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reactant
Reaction Step One
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8.8 g
Type
reactant
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Quantity
35 mL
Type
solvent
Reaction Step One
Yield
64.17%

Synthesis routes and methods II

Procedure details

A suspension of 30.0 g (202.5 mmol) of phthalic anhydride, 20 mL (21.0 g, 199.4 mmol) of 2-(2-aminoethoxy)-ethanol in 400 mL of benzene was added 1.0×10−2 g (5.3×10−5 mmol) of TsOH.H2O. The reaction flask was connected to a Dean-Stark condenser and then heated to reflux for 14 h. The solvent was removed at reduced pressure and the residue was purified by SiO2 column chromatography (hexanes/AcOEt 1:1 then CHCl3/MeOH 20:1) gave 43.7 g (93.1%) of 13 as a light yellow syrup. This syrup slowly crystallized on standing at room temperature overnight. as needle-like crystals. mp 66-66.5° C. Rf(hexanes/AcOEt 1:1) 0.17. 1H NMR (CDCl3) d 2.41 (t, 1H, J=6.2 Hz, OH), 3.57-3.93 (m, 8 H), 7.69-7.87 (m, 4H). 13C NMR (CDCl3) d 37.52, 61.62, 68.24, 72.24, 123.36, 131.97, 134.00, 168.38 (C═O). Anal Calcd for C12H13NO4: C, 61.28; H, 5.53; N, 5.96. Found: C, 61.34; H, 5.62; N, 5.94.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
catalyst
Reaction Step Two
Name
Yield
93.1%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Koissi, JC Fishbein - Chemical research in toxicology, 2013 - ACS Publications
3-Hydroperoxy-N-nitrosomorpholine in buffered aqueous media in the presence of calf thymus DNA was treated with a phosphine reductant to generate the transient α-…
Number of citations: 5 pubs.acs.org
R Mori, A Kato, K Komenoi, H Kurasaki, T Iijima… - European Journal of …, 2014 - Elsevier
Twenty-one types of novel ellipticine derivatives and pyridocarbazoles (5-methoxycarbonyl-11-methyl-6H-pyrido[4,3-b]carbazoles) with a nitrosourea moiety, linked by an oxydiethylene …
Number of citations: 27 www.sciencedirect.com

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